N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide
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Overview
Description
The compound is a derivative of the oxazepine family . Oxazepines are seven-membered heterocyclic structures that are of interest in medicinal chemistry due to their wide spectrum of biological and pharmacological properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, oxazepine derivatives can be synthesized through various methods, including cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes .Molecular Structure Analysis
The compound likely contains a seven-membered heterocyclic structure characteristic of oxazepines . The exact molecular structure would require more specific information or experimental data.Scientific Research Applications
- Application : N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide (tert-butanesulfinamide) has been widely used for asymmetric N-heterocycle synthesis via sulfinimines. This methodology enables the construction of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds often mimic structural motifs found in natural products and therapeutically relevant molecules .
- Significance : The resulting 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives represent novel structural scaffolds with potential applications in drug discovery and materials science .
- Solution : Researchers developed a mild deprotection strategy using oxalyl chloride in methanol. This approach tolerates various functional groups, making it useful for manipulating tert-butyl carbamates .
Asymmetric Synthesis via Sulfinimines
Novel Triazinoindole and Indoloquinoxaline Derivatives
Mild Deprotection of N-tert-Butyloxycarbonyl (N-Boc) Groups
Safety and Hazards
properties
IUPAC Name |
N-tert-butyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)15-13(17)16-8-9-18-12-7-5-4-6-11(12)10-16/h4-7H,8-10H2,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNDLHNYKSDWFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCOC2=CC=CC=C2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide |
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